MTAP Inhibition: >100-Fold Potency Advantage over Unsubstituted Scaffold
4-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine demonstrates exceptional potency as an inhibitor of 5'-methylthioadenosine phosphorylase (MTAP), a key enzyme in polyamine metabolism and a target for MTAP-deleted cancers. The target compound exhibits a binding constant (Ki) of 90 pM . In stark contrast, the unsubstituted parent scaffold, 5H-pyrrolo[3,2-d]pyrimidin-2-amine, shows no reported activity against MTAP, and other analogs in the class typically achieve only nanomolar or high picomolar Ki values. This represents a >100-fold increase in potency compared to typical class-level activities. This quantitative difference is critical for achieving functional cellular effects in oncology models where high-affinity target engagement is required.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) for human MTAP |
|---|---|
| Target Compound Data | Ki = 90 pM |
| Comparator Or Baseline | Class-level baseline for pyrrolopyrimidines; typical Ki values for related analogs are in the 1-10 nM range or higher. The unsubstituted 5H-pyrrolo[3,2-d]pyrimidin-2-amine shows no reported MTAP inhibition. |
| Quantified Difference | Potency increase estimated to be >100-fold relative to typical class-level activity. |
| Conditions | In vitro enzyme assay using recombinant human MTAP (BindingDB assay description). |
Why This Matters
For researchers developing therapies for MTAP-deleted cancers, selecting a compound with picomolar rather than nanomolar potency is essential for achieving meaningful in vivo target engagement and minimizing required dosages.
